molecular formula C9H13NO2 B154501 N-Boc-pyrrole CAS No. 5176-27-2

N-Boc-pyrrole

Cat. No.: B154501
CAS No.: 5176-27-2
M. Wt: 167.2 g/mol
InChI Key: IZPYBIJFRFWRPR-UHFFFAOYSA-N
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Description

N-Boc-pyrrole, also known as tert-Butyl 1-pyrrolecarboxylate, is a compound where the pyrrole ring is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in organic synthesis as it prevents unwanted reactions at the nitrogen atom of the pyrrole ring. The molecular formula of this compound is C9H13NO2, and it has a molecular weight of 167.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-pyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product .

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are critical factors in industrial production to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reaction: Typically involves the use of allene-1,3-dicarboxylates under controlled temperature conditions.

    Cyclopropanation: Utilizes methyl phenyldiazoacetate in the presence of a catalyst.

    C-H Borylation: Requires an iridium catalyst and appropriate ligands for the borylation process.

Major Products Formed

    Diels-Alder Reaction: Endo-adducts with specific stereochemistry.

    Cyclopropanation: Monocyclopropane and dicyclopropane derivatives.

    C-H Borylation: Biheterocyclic compounds.

Biological Activity

N-Boc-pyrrole, a derivative of pyrrole with a tert-butyloxycarbonyl (Boc) protecting group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclodehydration of (E)-γ-(tert-butoxycarbonylamino)-α,β-enals. This method allows for the introduction of the Boc group while maintaining the integrity of the pyrrole structure. The reaction conditions are crucial, as they influence the yield and purity of the product. A notable study reported that this compound can be synthesized in good yields and high purity, making it a suitable candidate for further functionalization and biological evaluation .

2.1 Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating a series of pyrrole derivatives, compounds including this compound showed promising inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

2.2 Anticancer Activity

Research has demonstrated that this compound derivatives possess anticancer properties. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The exact mechanism involves apoptosis induction and cell cycle arrest at the G1 phase. Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival pathways .

2.3 Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. A study focused on tyrosinase inhibition revealed that specific pyrrole derivatives can act as effective inhibitors with IC50 values significantly lower than traditional inhibitors like kojic acid. This property is particularly valuable in cosmetic applications aimed at skin whitening and hyperpigmentation treatment .

3.1 Tyrosinase Inhibition Study

A recent study synthesized several pyrrole derivatives, including this compound, to evaluate their tyrosinase inhibitory activity. The most effective compound demonstrated an IC50 value of 0.97 μM, indicating its potential as a lead compound for developing new skin-lightening agents .

CompoundIC50 (μM)Comparison with Kojic Acid (IC50: 28.72 μM)
A120.9730 times stronger
Kojic Acid28.72-

3.2 Antimicrobial Efficacy Study

In another study assessing antimicrobial properties, this compound exhibited effective growth inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

4. Conclusion

This compound represents a versatile compound with significant biological activity across various domains, including antimicrobial and anticancer properties. Its ability to inhibit key enzymes like tyrosinase positions it as a valuable candidate for therapeutic applications in dermatology and oncology.

Future research should focus on optimizing its synthesis for higher yields and exploring its mechanism of action in greater detail to fully harness its potential in drug development.

Properties

IUPAC Name

tert-butyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPYBIJFRFWRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349196
Record name N-Boc-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-27-2
Record name N-Boc-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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